What are the physical properties of But-3-enyloxy-tert-butyl-dimethyl-silane?
What are the physical properties of But-3-enyloxy-tert-butyl-dimethyl-silane?
Introduction
But-3-enyloxy-tert-butyl-dimethyl-silane, registered under CAS number 108794-10-1, is a versatile organosilicon compound. As a silyl ether, it serves as a crucial protecting group for the hydroxyl functionality of 3-buten-1-ol. The incorporation of the tert-butyldimethylsilyl (TBDMS or TBS) group offers a significant advantage in multi-step organic synthesis by masking the reactive alcohol, thereby preventing unwanted side reactions. Its stability under a range of conditions, coupled with straightforward and selective deprotection, makes it an invaluable tool for researchers and professionals in drug development and materials science. This guide provides an in-depth overview of its physical properties, a reliable synthesis protocol, and essential safety information.
Physicochemical Properties
While specific experimental data for But-3-enyloxy-tert-butyl-dimethyl-silane is not extensively documented in publicly available databases, its properties can be reliably predicted based on the well-established characteristics of similar tert-butyldimethylsilyl ethers.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₂₂OSi | |
| Molecular Weight | 186.37 g/mol | |
| CAS Number | 108794-10-1 | [1] |
| Appearance | Colorless liquid (Predicted) | Based on analogous silyl ethers |
| Boiling Point | Data not available. Predicted to be slightly higher than the but-3-yn-1-yloxy analog (70-74 °C at 10 mmHg). | [2] |
| Density | Data not available. Predicted to be in the range of 0.8-0.9 g/mL at 25 °C. | Based on analogous silyl ethers |
| Refractive Index | Data not available. Predicted to be in the range of 1.42-1.44 at 20 °C. | Based on analogous silyl ethers |
Spectroscopic Characterization (Predicted)
The structural integrity of But-3-enyloxy-tert-butyl-dimethyl-silane can be confirmed through standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
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~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂)
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~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂)
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~3.6 ppm (t, 2H): Methylene protons adjacent to oxygen (-O-CH₂-)
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~2.3 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=)
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~0.9 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃)
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~0.05 ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃ solvent)
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~135 ppm: Internal vinyl carbon (-CH=)
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~117 ppm: Terminal vinyl carbon (=CH₂)
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~63 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-)
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~37 ppm: Methylene carbon adjacent to the double bond (-CH₂-CH=)
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~26 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
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~18 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃)
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~-5 ppm: Methyl carbons of the dimethylsilyl group (-Si(CH₃)₂)
FT-IR (Fourier-Transform Infrared) Spectroscopy
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~3080 cm⁻¹: C-H stretch (vinyl)
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~2950-2850 cm⁻¹: C-H stretch (aliphatic)
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~1640 cm⁻¹: C=C stretch (alkene)
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~1250 cm⁻¹: Si-CH₃ stretch
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~1100 cm⁻¹: Si-O-C stretch
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~910 cm⁻¹: =C-H bend (vinyl)
Synthesis Protocol: Silylation of 3-Buten-1-ol
The synthesis of But-3-enyloxy-tert-butyl-dimethyl-silane is reliably achieved through the silylation of 3-buten-1-ol using tert-butyldimethylsilyl chloride. The following protocol is based on the well-established Corey protocol for the formation of TBDMS ethers.[3]
Materials
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3-Buten-1-ol
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tert-Butyldimethylsilyl chloride (TBDMS-Cl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Experimental Procedure
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-1-ol (1.0 equivalent).
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Solvent and Base Addition: Dissolve the alcohol in anhydrous DMF. Add imidazole (2.5 equivalents). Stir the mixture until the imidazole has completely dissolved.
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Silylating Agent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
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Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and unreacted reagents. Separate the organic layer.
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Aqueous Washes: Wash the organic layer sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure But-3-enyloxy-tert-butyl-dimethyl-silane as a colorless liquid.
Caption: Deprotection of the TBDMS ether to the parent alcohol.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for But-3-enyloxy-tert-butyl-dimethyl-silane is not widely available, general precautions for handling silyl ethers should be followed. These compounds are generally considered flammable and may cause skin and eye irritation.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition. Silyl ethers can be sensitive to moisture and strong acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
But-3-enyloxy-tert-butyl-dimethyl-silane is a valuable synthetic intermediate, providing a robust protecting group for 3-buten-1-ol. Its predictable reactivity and stability make it a reliable component in complex molecular synthesis. The protocols and data presented in this guide offer a solid foundation for its effective use in research and development.
References
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PubChem. (n.d.). (But-3-enyloxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). tert-butyl(but-3-yn-1-yloxy)dimethylsilane. Retrieved from [Link]
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Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
